1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Overview
Description
1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine is a useful research compound. Its molecular formula is C19H20Cl2N4 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Palladacycles with indole cores, which may be structurally related to the subject compound, have been found efficient as catalysts in Suzuki–Miyaura coupling and allylation reactions. These processes are significant in organic synthesis (Singh et al., 2017).
Biological Activity
- Compounds containing pyrrolidin-1-ylmethyl groups have shown potential biological activities. This suggests the potential for biological or medicinal applications for compounds structurally similar to the subject compound (Gorulya et al., 2011).
Polymerization Catalysts
- Chromium(III) complexes with ligands structurally related to the compound have been active in the polymerization of ethylene, indicating potential application in polymer science (Hurtado et al., 2009).
Synthesis of Complex Molecules
- The compound's structure can be related to the synthesis of complex molecules. Specific indole-based compounds have been used in the preparation of intricate molecular structures, hinting at the versatility of similar compounds in synthetic chemistry (Hulina & Kaplaushenko, 2017).
Crystallography and Structural Chemistry
- Indole and pyrrolidine derivatives have been explored in structural chemistry and crystallography, suggesting potential applications of the subject compound in these fields (Macías et al., 2018).
Anticancer Research
- Derivatives of indole compounds have been evaluated for anticancer activity, indicating the potential of structurally similar compounds in cancer research (Kumar et al., 2013).
Sensor Development
- Fluorescent sensors based on pyrrolidine and indole structures have been developed for biological imaging applications, suggesting a possible area of application for the subject compound (Nolan et al., 2006).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4/c20-16-4-3-5-17(21)15(16)11-25-19-10-13(22)6-7-14(19)18(23-25)12-24-8-1-2-9-24/h3-7,10H,1-2,8-9,11-12,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIVQHHCHQAMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)N)CC4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440911 | |
Record name | 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-39-5 | |
Record name | 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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